
Trimethylsilyl chlorosulphate
概要
説明
Trimethylsilyl chlorosulphate is commonly employed as a sulfonating agent . It is used in the sulfonation of small organic molecules and in the synthesis of sulfonated polysulfone .
Synthesis Analysis
Trimethylsilyl groups are used as a protecting group for alcohols. The most common protection methods include using Trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) and base (i.e., pyridine, triethylamine, or 2,6-lutidine) in dichloromethane; TMSCl and lithium sulfide (Li2S) in acetonitrile .Molecular Structure Analysis
Trimethylsilyl chlorosulphate has a molecular weight of 188.71 . It contains a total of 17 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis
Trimethylsilyl groups are used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Physical And Chemical Properties Analysis
Trimethylsilyl chlorosulphate is a liquid with a refractive index of 1.424 (lit.) and a density of 1.225 g/mL at 25 °C (lit.) . It has a flash point of 42 °C .科学的研究の応用
Sulfonation of Organic Molecules
Trimethylsilyl chlorosulfonate is commonly employed as a sulfonating agent. It reacts with organic compounds, introducing sulfonic acid groups (–SO₃H) onto their structures. This sulfonation process can modify the properties of organic molecules, making them more water-soluble, acidic, or reactive. Researchers use this technique to synthesize new materials, such as sulfonated polymers and functionalized organic compounds .
Synthesis of Sulfonated Polymers
Sulfonated polymers find applications in various fields, including ion-exchange membranes for fuel cells, drug delivery systems, and separation processes. Trimethylsilyl chlorosulfonate participates in the synthesis of sulfonated polysulfone (sPS), a polymer with sulfonic acid groups incorporated into its backbone. These sPS membranes exhibit excellent proton conductivity, making them suitable for proton exchange membrane fuel cells (PEMFCs) .
Nano-Structured Organic-Inorganic Membranes
Researchers have explored the use of trimethylsilyl chlorosulfonate in preparing nano-structured organic-inorganic membranes. These membranes combine organic polymers (such as methacrylate and epoxy structures) with inorganic components. The resulting membranes exhibit improved mechanical strength, thermal stability, and proton conductivity. Such membranes are promising for PEMFC applications, where efficient proton transport is essential .
Functionalization of Organic Compounds
Trimethylsilyl chlorosulfonate serves as a versatile reagent for functionalizing organic molecules. By selectively reacting with specific functional groups (such as alcohols, amines, or thiols), it introduces sulfonic acid esters or sulfonamides. These modified compounds find use in medicinal chemistry, materials science, and catalysis .
Silylation Reactions
Beyond sulfonation, trimethylsilyl chlorosulfonate participates in silylation reactions. Silylation involves replacing hydrogen atoms with trimethylsilyl (TMS) groups (–Si(CH₃)₃). Researchers use TMS derivatives to protect sensitive functional groups during synthetic processes or to enhance the volatility of analytes in gas chromatography .
Catalysts and Reagents
In some cases, trimethylsilyl chlorosulfonate acts as a catalyst or reagent in specific transformations. Its unique combination of silicon, sulfur, and chlorine atoms allows it to participate in diverse chemical reactions. Researchers continue to explore its potential in novel synthetic methodologies .
Safety And Hazards
特性
IUPAC Name |
[chlorosulfonyloxy(dimethyl)silyl]methane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClO3SSi/c1-9(2,3)7-8(4,5)6/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQONZVLXJGXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClO3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195872 | |
| Record name | Trimethylsilyl chlorosulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl chlorosulphate | |
CAS RN |
4353-77-9 | |
| Record name | Trimethylsilyl chlorosulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4353-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl chlorosulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl chlorosulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl chlorosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethylsilyl chlorosulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM26WJY8RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


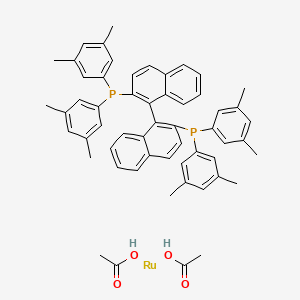
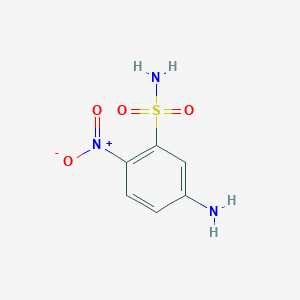
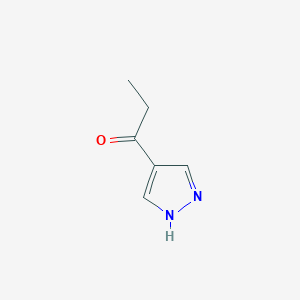
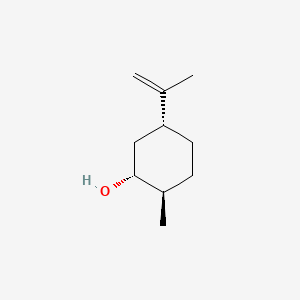


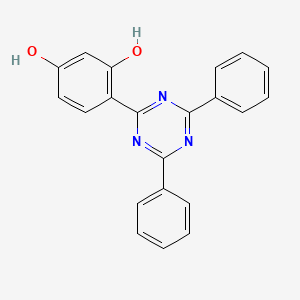



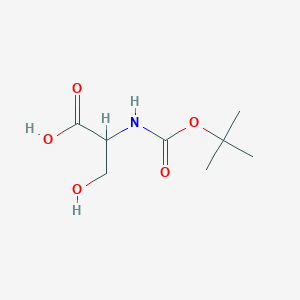


![Chlororuthenium(1+);2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol;nitroxyl anion](/img/structure/B3028909.png)